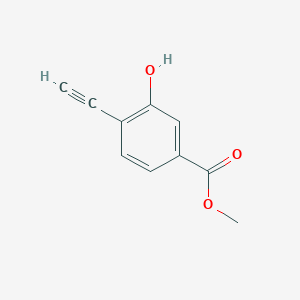

Methyl 4-ethynyl-3-hydroxybenzoate

Description

BenchChem offers high-quality Methyl 4-ethynyl-3-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-ethynyl-3-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

methyl 4-ethynyl-3-hydroxybenzoate |

InChI |

InChI=1S/C10H8O3/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h1,4-6,11H,2H3 |

InChI Key |

KLHOANYPMNIIHW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#C)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Methyl 4-ethynyl-3-hydroxybenzoate

The following technical guide details the chemical structure, synthesis, and applications of Methyl 4-ethynyl-3-hydroxybenzoate , a critical intermediate in the synthesis of benzofuran-based therapeutics.

CAS Registry Number: 1391077-68-1 Chemical Formula: C₁₀H₈O₃ Molecular Weight: 176.17 g/mol

Executive Summary

Methyl 4-ethynyl-3-hydroxybenzoate is a trisubstituted benzene derivative featuring three distinct reactive handles: a methyl ester, a phenolic hydroxyl, and a terminal alkyne. Its primary value in drug discovery lies in its role as a "cyclization gateway" . The proximity of the hydroxyl group (position 3) to the ethynyl group (position 4) allows for facile intramolecular cyclization to form 6-substituted benzofurans , a scaffold ubiquitous in bioactive molecules, including GPR43 agonists and anti-inflammatory agents.

Unlike simple benzoates, this compound requires precise handling to prevent premature polymerization of the alkyne or oxidation of the phenol. This guide outlines the validated synthetic routes, handling protocols, and its application in heterocyclic chemistry.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule is defined by a 1,2,4-substitution pattern on the benzene ring. The electronic interplay between the electron-withdrawing ester and the electron-donating hydroxyl group creates a unique reactivity profile.

| Property | Data |

| IUPAC Name | Methyl 4-ethynyl-3-hydroxybenzoate |

| SMILES | COC(=O)C1=CC(O)=C(C#C)C=C1 |

| InChI Key | KLHOANYPMNIIHW-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, EtOAc, CH₂Cl₂; Insoluble in water |

| pKa (Calculated) | ~7.5 (Phenolic OH) |

Structural Reactivity Map

-

C1-Ester: Susceptible to hydrolysis (to acid) or transesterification. Serves as the attachment point for further pharmacophore elaboration.[1]

-

C3-Hydroxyl: Acts as a nucleophile. In the presence of metal catalysts (e.g., Pt, Au, Cu), it attacks the adjacent alkyne to close the furan ring.

-

C4-Alkyne: A terminal alkyne suitable for Sonogashira coupling, "Click" chemistry (CuAAC), or cycloisomerization.

Synthetic Pathways & Protocols

The synthesis of Methyl 4-ethynyl-3-hydroxybenzoate is typically achieved via a Sonogashira coupling followed by desilylation. The starting material of choice is Methyl 3-hydroxy-4-iodobenzoate due to the higher reactivity of the C-I bond compared to the bromide.

Workflow Diagram

The following diagram illustrates the conversion from the iodo-precursor to the target alkyne and its subsequent cyclization.

Figure 1: Synthetic route from iodo-precursor to benzofuran scaffold.

Detailed Protocol: Sonogashira Coupling & Deprotection

Reagents:

-

Methyl 3-hydroxy-4-iodobenzoate (1.0 equiv)[2]

-

Trimethylsilylacetylene (TMSA) (1.5 equiv)

-

Pd(PPh₃)₂Cl₂ (3 mol%)

-

CuI (1.5 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: Anhydrous THF/CHCl₃ (1:2 ratio)

Step-by-Step Methodology:

-

Inertion: Charge a flame-dried round-bottom flask with Methyl 3-hydroxy-4-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with Nitrogen (

) three times. -

Addition: Add anhydrous THF and CHCl₃ via syringe. Add Et₃N followed by dropwise addition of TMSA.

-

Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the iodide.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude TMS-intermediate in MeOH. Add

(1.0 equiv) and stir at room temperature for 30 minutes. (Alternatively, use TBAF in THF for milder conditions). -

Purification: Dilute with water and extract with EtOAc. Wash organic layer with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85–92% over two steps.

Applications in Drug Development[5]

The Benzofuran Cyclization (Key Application)

The defining application of this compound is the synthesis of Methyl benzofuran-6-carboxylate . This reaction is an intramolecular hydroalkoxylation.

-

Mechanism: A soft Lewis acid (PtCl₂, AuCl₃, or InCl₃) activates the alkyne (

-activation). The phenolic oxygen attacks the activated alkyne, forming the 5-membered furan ring. -

Protocol: Dissolve Methyl 4-ethynyl-3-hydroxybenzoate in dry toluene. Add 5-10 mol%

. Heat to 80°C for 2 hours. -

Significance: This route avoids the harsh conditions of traditional benzofuran synthesis (e.g., Rap-Stoermer condensation) and allows for the retention of the sensitive ester group.

Heterocyclic Derivatization

Beyond benzofurans, the orthogonal reactivity allows for:

-

Triazole Formation: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) at the C4 position to generate 1,2,3-triazoles for fragment-based drug discovery.

-

Coumarins: Carbonylation or reaction with activated esters can yield coumarin derivatives if the ester at C1 is modified.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed:

-

¹H NMR (400 MHz, DMSO-d₆):

-

~10.5 ppm (s, 1H, -OH): Broad singlet, exchangeable with

- ~7.5–7.8 ppm (m, 3H, Ar-H): Aromatic protons showing 1,2,4-substitution splitting.

-

~4.3 ppm (s, 1H,

- ~3.85 ppm (s, 3H, -OCH₃): Methyl ester singlet.

-

~10.5 ppm (s, 1H, -OH): Broad singlet, exchangeable with

-

MS (ESI):

-

Calculated

. -

Look for fragment loss of

(31 Da) or

-

Safety & Handling

-

Hazards: The compound is an irritant (H315, H319, H335). The terminal alkyne poses a potential (though low) risk of exothermic polymerization if heated without solvent.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-oxidation of the phenol.

-

Stability: Stable in solid form for >12 months. In solution, use within 24 hours to avoid oxidative degradation.

References

-

Guidechem. (2022). Chemical Properties of Methyl 4-ethynyl-3-hydroxybenzoate (CAS 1391077-68-1). Link

-

Bjursell, M., et al. (2012). Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases. WO2012098033A1.[3] (Describes the synthesis of the title compound and its conversion to benzofuran scaffolds). Link

-

PubChem. (2025).[4] Methyl 4-hydroxy-3-iodobenzoate (Precursor Data). Link

-

Organic Syntheses. (2004). Sonogashira Coupling Protocols for Aryl Alkynes. Link

Sources

- 1. srinichem.com [srinichem.com]

- 2. 3-Hidroxi-4-yodobenzoato de metilo, 97 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 3. WO2012098033A1 - Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases - Google Patents [patents.google.com]

- 4. Methyl 4-hydroxy-3-methylbenzoate | C9H10O3 | CID 11240684 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Synthesis of Erlotinib: The Role of Benzoate Intermediates

The following technical guide details the advanced synthesis of Erlotinib, with a specific focus on the role of benzoate intermediates.

Editorial Note on Nomenclature: The specific compound Methyl 4-ethynyl-3-hydroxybenzoate (CAS 1391077-68-1) is a structural analog often confused with the two primary precursors in Erlotinib synthesis:

-

Methyl 3,4-dihydroxybenzoate: The standard starting material for the Quinazoline Core (the "left" side of Erlotinib).

-

3-Ethynylaniline: The standard starting material for the Side Chain (the "right" side of Erlotinib).

This guide focuses on the Benzoate Route (using Methyl 3,4-dihydroxybenzoate) as the scaffold for the quinazoline core, while clarifying how the ethynyl functionality is introduced via the separate aniline intermediate.

Content Type: Technical Whitepaper Subject: Chemical Synthesis & Process Chemistry Target Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Modular Assembly of Erlotinib

Erlotinib (Tarceva) is a quinazoline-based Tyrosine Kinase Inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR). Its chemical architecture is bipartite, consisting of a 6,7-disubstituted quinazolin-4-amine core and a 3-ethynylphenyl side chain .

The synthesis is convergent. The "Benzoate Route" is the industry-standard approach for constructing the quinazoline core because it avoids the use of hazardous anthranilic acid precursors and allows for the precise, early-stage introduction of the solubilizing 2-methoxyethoxy side chains.

The "Benzoate" Confusion

While Methyl 4-ethynyl-3-hydroxybenzoate exists as a chemical entity, it is not a direct intermediate in the standard Erlotinib process. Its structure (an ethynyl group ortho to a hydroxyl on a benzoate) suggests a precursor for functionalized derivatives or specific metabolite standards. The actual industrial workhorse is Methyl 3,4-dihydroxybenzoate , which serves as the scaffold for the quinazoline ring system.

The Role of Methyl 3,4-Dihydroxybenzoate (The Core Scaffold)

The strategic value of starting with Methyl 3,4-dihydroxybenzoate lies in its 3,4-substitution pattern, which perfectly maps to the 6,7-positions of the final quinazoline ring.

Mechanistic Pathway

The transformation of the benzoate to the active quinazoline intermediate involves five key chemical stages:

-

O-Alkylation (Etherification): The hydroxyl groups at positions 3 and 4 are alkylated with 1-bromo-2-methoxyethane. This step installs the critical pharmacophores responsible for the drug's solubility and pharmacokinetic profile.

-

Reagents:

, DMF/Acetone, 1-bromo-2-methoxyethane. -

Outcome: Methyl 3,4-bis(2-methoxyethoxy)benzoate.

-

-

Nitration: Electrophilic aromatic substitution introduces a nitro group at the 6-position (ortho to the ester, para to the ether). The directing effects of the alkoxy groups ensure high regioselectivity.

-

Reagents:

, Acetic Acid.[1] -

Outcome: Methyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate.

-

-

Reductive Cyclization (The "One-Pot" Quinazoline Formation): This is the most chemically elegant step. The nitro group is reduced to an amine, which then attacks the neighboring ester (or an added formamide source) to close the pyrimidine ring, forming the quinazolinone.

-

Reagents:

, Pd/C (or Fe/AcOH), Formamide/Ammonium Formate. -

Outcome: 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.

-

-

Chlorination (Activation): The tautomeric "one" (carbonyl) is converted into a reactive chloride leaving group, priming the molecule for the final coupling.

The Role of the Ethynyl Group (The Pharmacophore)

The ethynyl moiety is not derived from the benzoate; it is introduced via the aniline coupling partner.

-

Compound: 3-Ethynylaniline (3-Aminophenylacetylene).[3]

-

Function: The ethynyl group fits into a hydrophobic pocket within the EGFR ATP-binding site, providing selectivity and potency.

-

Synthesis: Typically produced via Sonogashira coupling of 3-bromoaniline with trimethylsilylacetylene (TMSA), followed by deprotection.

Experimental Protocols

Protocol A: Synthesis of the Quinazoline Core (From Benzoate)

Objective: Preparation of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline.

-

Alkylation: Charge a reactor with Methyl 3,4-dihydroxybenzoate (1.0 eq) and DMF (5 vol). Add

(3.0 eq).[1] Heat to 60°C. Add 1-bromo-2-methoxyethane (2.5 eq) dropwise. Stir at 80°C for 6 hours. Quench with water, filter the solid precipitate. Yield: ~90%. -

Nitration: Dissolve the alkylated product in Acetic Acid. Cool to 0-5°C. Add Fuming

(1.2 eq) dropwise, maintaining temperature <10°C. Stir for 2 hours. Pour into ice water. Filter the yellow solid (Methyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate). -

Reduction/Cyclization: Suspend the nitro-benzoate in Formamide (10 vol). Add Ammonium Formate (5.0 eq) and 10% Pd/C (5 wt%). Heat to 140-150°C for 6 hours. (The formate serves as both hydrogen source and the extra carbon for the ring closure). Filter hot to remove Pd/C. Cool filtrate to precipitate 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one .

-

Chlorination: Suspend the quinazolinone in

(10 vol). Add DMF (catalytic, 3 drops). Reflux (80°C) for 3 hours until solution clears. Distill off excess

Protocol B: The Convergent Coupling (Erlotinib Assembly)

Objective: Coupling of the Core with 3-Ethynylaniline.

-

Coupling: Suspend 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq) in Isopropanol (IPA, 15 vol).

-

Addition: Add 3-Ethynylaniline (1.1 eq).

-

Reaction: Heat to reflux (82°C) for 4 hours. The product, Erlotinib Hydrochloride, precipitates directly from the hot solution as the reaction proceeds (driven by the insolubility of the salt).

-

Isolation: Cool to 20°C. Filter the white/off-white solid. Wash with cold IPA.

-

Purification: Recrystallize from Ethanol/Water if necessary to remove unreacted aniline.

Data Summary: Key Intermediates

| Intermediate Name | Role | Molecular Formula | Key Feature |

| Methyl 3,4-dihydroxybenzoate | Starting Material | Provides the 6,7-substitution pattern. | |

| Methyl 2-nitro-4,5-bis... | Intermediate | Nitro group directs cyclization. | |

| 6,7-bis(2-methoxyethoxy)quinazolin-4-one | Core Scaffold | Stable precursor to the chloro-intermediate. | |

| 3-Ethynylaniline | Side Chain | Carries the critical alkyne pharmacophore. | |

| Methyl 4-ethynyl-3-hydroxybenzoate | Analog / Impurity | Not used in standard synthesis; potential impurity standard. |

Visualization: The Convergent Pathway

The following diagram illustrates the convergent synthesis, highlighting the distinct origins of the quinazoline core (from the benzoate) and the side chain.

Caption: Convergent synthesis of Erlotinib showing the Benzoate Route (Blue) forming the core and the Aniline Route (Red) providing the side chain.

References

-

Chandregowda, V., et al. (2009). "Synthesis of Erlotinib: A Convergent Approach." Synthetic Communications.

-

Knesl, P., et al. (2006). "Improved Synthesis of Erlotinib Hydrochloride." Molecules.

-

Schwarzenbach, F., et al. (2009). "Process for the preparation of Erlotinib." U.S. Patent 7,960,545.

-

National Center for Biotechnology Information. (2024). "Erlotinib Hydrochloride Compound Summary." PubChem.

-

Sigma-Aldrich. (2024). "Methyl 4-ethynylbenzoate Product Specification." (For structural comparison).

Sources

Methyl 4-ethynyl-3-hydroxybenzoate CAS number and molecular weight identifiers

CAS Registry Number: 1391077-68-1 Molecular Weight: 176.17 g/mol [1]

Executive Summary

Methyl 4-ethynyl-3-hydroxybenzoate is a trisubstituted benzene derivative serving as a high-value scaffold in medicinal chemistry. Characterized by three orthogonally reactive functional groups—a phenolic hydroxyl, a methyl ester, and a terminal alkyne—it functions as a versatile "molecular hub" for divergent synthesis.

While often cataloged as a process impurity (e.g., related to Suvorexant synthesis pathways), its primary utility lies in its role as a linker in fragment-based drug discovery (FBDD). The terminal alkyne enables "click" chemistry (CuAAC) or Sonogashira cross-coupling, while the phenol and ester moieties allow for further diversification. This guide details the physiochemical identity, synthetic architecture, and handling protocols for this compound.

Part 1: Chemical Identity & Physiochemical Properties

The following data establishes the definitive identity of the target molecule. Researchers should verify these parameters using HPLC-MS and

Table 1: Molecular Identifiers

| Parameter | Value |

| Chemical Name | Methyl 4-ethynyl-3-hydroxybenzoate |

| CAS Registry Number | 1391077-68-1 |

| Molecular Formula | |

| Molecular Weight | 176.17 g/mol |

| Exact Mass | 176.0473 |

| InChI Key | KLHOANYPMNIIHW-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1)C#C)O |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Part 2: Synthetic Architecture & Causality

The synthesis of Methyl 4-ethynyl-3-hydroxybenzoate is not a trivial single-step reaction. It is best approached via a Sonogashira Cross-Coupling strategy, utilizing a halogenated precursor. The choice of iodine as the halogen (Methyl 3-hydroxy-4-iodobenzoate) is critical because the C–I bond is weaker than C–Br, facilitating oxidative addition by the Palladium catalyst under milder conditions, which preserves the sensitive phenolic moiety.

The Synthetic Pathway

The synthesis proceeds in two distinct phases:

-

Installation of the Alkyne: Coupling the aryl iodide with Trimethylsilylacetylene (TMS-acetylene).

-

Deprotection: Removal of the TMS group to reveal the terminal alkyne.

Visualization: Reaction Logic Flow

The following diagram illustrates the stepwise transformation and the logic behind reagent selection.

Caption: Stepwise synthesis via Sonogashira coupling and subsequent desilylation.

Part 3: Experimental Protocols

Protocol A: Sonogashira Coupling (Installation)

Rationale: We utilize a Pd(II) precatalyst which is reduced in situ to Pd(0). Copper(I) iodide acts as a co-catalyst to activate the terminal alkyne (TMS-acetylene) via a copper acetylide intermediate.

Reagents:

-

Methyl 3-hydroxy-4-iodobenzoate (1.0 equiv)

-

Trimethylsilylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh

) -

Copper(I) iodide (CuI) (0.02 equiv)

-

Triethylamine (Et

N) (3.0 equiv) -

Solvent: Anhydrous THF or DMF (degassed)

Procedure:

-

Degassing: Charge a flame-dried Schlenk flask with the aryl iodide, Pd catalyst, and CuI. Evacuate and backfill with Argon (3 cycles) to remove oxygen (critical to prevent homocoupling of the alkyne).

-

Addition: Add degassed THF and Et

N via syringe. -

Reaction: Add TMS-acetylene dropwise. Stir the mixture at room temperature for 1 hour, then heat to 50°C. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Upon consumption of the iodide, filter the mixture through a Celite pad to remove metal salts. Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel) to isolate the TMS-protected intermediate.

Protocol B: Desilylation (Deprotection)

Rationale: The TMS group is labile to basic conditions. Using Potassium Carbonate (K

Reagents:

-

TMS-Protected Intermediate (1.0 equiv)

-

Potassium Carbonate (K

CO -

Methanol (MeOH) (Solvent volume: 10 mL/g of substrate)

Procedure:

-

Dissolution: Dissolve the intermediate in MeOH.

-

Cleavage: Add solid K

CO -

Monitoring: Reaction is typically complete within 30–60 minutes. Monitor for the disappearance of the high Rf spot (TMS) and appearance of a lower Rf spot (Product).

-

Quench: Neutralize carefully with 1N HCl to pH 6–7. Note: Do not acidify strongly to avoid hydrolyzing the methyl ester.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO

Part 4: Applications in Drug Discovery

This molecule is uniquely positioned for Fragment-Based Drug Discovery (FBDD) due to its "Triad of Reactivity."

The Reactivity Triad

-

Phenol (C3-OH): Acts as a nucleophile. Can be alkylated to form ethers (e.g., attaching solubilizing groups or targeting moieties).

-

Alkyne (C4-C≡CH): A bio-orthogonal handle. Used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazole linkers, a common bioisostere for amide bonds.

-

Ester (C1-COOMe): An electrophile. Precursor to amides (via hydrolysis and coupling) or heterocycles (e.g., benzimidazoles).

Visualization: Reactivity Map

Caption: Orthogonal reactivity profile enabling diverse library synthesis.

Part 5: Safety & Handling

-

Hazards: As a terminal alkyne, this compound possesses potential instability. While benzoates are generally stable, the ethynyl group can be reactive.

-

H-Codes (Estimated): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-oxidation of the phenol.

-

Compatibility: Avoid contact with strong oxidizers and heavy metals (Ag, Cu in the absence of ligands) which can form explosive acetylides.

References

-

National Institutes of Health (NIH) - PubChem. (2024). Methyl 4-ethynylbenzoate (Related Structure/Analog Analysis). Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[2] Retrieved from [Link]

Sources

Solubility profile of Methyl 4-ethynyl-3-hydroxybenzoate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Methyl 4-ethynyl-3-hydroxybenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of Methyl 4-ethynyl-3-hydroxybenzoate. While specific experimental data for this compound is not widely published, this document leverages fundamental principles of organic chemistry and data from analogous structures to provide a robust predictive framework. It is intended for researchers, scientists, and drug development professionals who are working with or considering the use of this compound. The guide details the theoretical underpinnings of its solubility based on its molecular structure, offers a systematic approach to solvent selection, and provides detailed, field-proven methodologies for experimentally determining its solubility.

Introduction: Understanding the Molecular Architecture

Methyl 4-ethynyl-3-hydroxybenzoate is a small organic molecule with a distinct set of functional groups that dictate its physicochemical properties, including its solubility. The molecule's structure, featuring a benzene ring, a methyl ester, a hydroxyl group, and an ethynyl group, creates a nuanced polarity profile.

-

The Aromatic Core: The benzene ring provides a nonpolar, hydrophobic backbone.

-

The Polar Functional Groups: The hydroxyl (-OH) and methyl ester (-COOCH₃) groups are polar and capable of engaging in hydrogen bonding. Ester molecules can act as hydrogen-bond acceptors, which confers some water-solubility.[1] The hydroxyl group can act as both a hydrogen bond donor and acceptor.

-

The Ethynyl Group: The carbon-carbon triple bond of the ethynyl group (-C≡CH) introduces a region of high electron density and is considered a weakly polar group.

The interplay of these groups suggests that the solubility of Methyl 4-ethynyl-3-hydroxybenzoate will be highly dependent on the solvent's properties. The principle of "like dissolves like" is paramount; polar solvents are expected to be more effective at dissolving this compound than nonpolar solvents.[2]

Predicted Solubility Profile: A Solvent-by-Solvent Analysis

Based on the structural features of Methyl 4-ethynyl-3-hydroxybenzoate, we can predict its solubility in various classes of organic solvents.

Protic Polar Solvents

This class of solvents, which includes alcohols (e.g., methanol, ethanol) and water, is characterized by the presence of a hydrogen atom attached to an electronegative atom, making them excellent hydrogen bond donors and acceptors.

-

Methanol and Ethanol: These are anticipated to be excellent solvents for Methyl 4-ethynyl-3-hydroxybenzoate. Their ability to engage in hydrogen bonding with both the hydroxyl and ester groups, coupled with their alkyl chains that can interact with the nonpolar aromatic ring, should facilitate effective solvation. For instance, the related compound Methyl 4-hydroxybenzoate is freely soluble in ethanol.

-

Water: The solubility in water is expected to be low. While the polar groups can interact with water, the hydrophobic nature of the benzene ring and the ethynyl group will likely limit its aqueous solubility. Generally, esters with more than three to five carbon atoms have borderline solubility in water.[3][4]

Aprotic Polar Solvents

These solvents possess a dipole moment and are polar but lack an O-H or N-H bond, meaning they can act as hydrogen bond acceptors but not donors.

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are powerful, universal organic solvents and are expected to readily dissolve Methyl 4-ethynyl-3-hydroxybenzoate. Their high polarity allows for strong dipole-dipole interactions with the ester and hydroxyl groups.

-

Acetone and Ethyl Acetate: These solvents are also predicted to be effective. Acetone's ketone group and ethyl acetate's ester group can act as hydrogen bond acceptors for the hydroxyl group of the solute. Ethyl acetate is a common solvent for esters.[3][4]

-

Acetonitrile: This solvent should also be a good choice due to its polarity.

Nonpolar Solvents

Nonpolar solvents lack a significant dipole moment and interact primarily through weak van der Waals forces.

-

Hexanes and Toluene: The solubility of Methyl 4-ethynyl-3-hydroxybenzoate in these solvents is expected to be poor. The energy required to break the solute-solute interactions (hydrogen bonding and dipole-dipole forces) would not be compensated by the weak solute-solvent interactions.

The following table summarizes the predicted solubility profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | Excellent hydrogen bonding capabilities. |

| Water | Low | The hydrophobic backbone limits solubility despite polar groups. | |

| Aprotic Polar | DMSO, DMF | High | Strong dipole-dipole interactions. |

| Acetone, Ethyl Acetate | Moderate to High | Good hydrogen bond acceptors. | |

| Acetonitrile | Moderate to High | Polarity facilitates dissolution. | |

| Nonpolar | Hexanes, Toluene | Low | Weak solute-solvent interactions. |

Experimental Determination of Solubility: Protocols and Methodologies

To obtain quantitative data on the solubility of Methyl 4-ethynyl-3-hydroxybenzoate, a systematic experimental approach is necessary. The following protocols are recommended.

Qualitative Solubility Testing

A preliminary qualitative assessment can efficiently categorize the compound's solubility.

Protocol:

-

Add approximately 10 mg of Methyl 4-ethynyl-3-hydroxybenzoate to a small test tube.

-

Add 1 mL of the chosen solvent in 0.2 mL increments, vortexing or shaking vigorously after each addition.

-

Observe for complete dissolution. If the compound dissolves, it is considered soluble. If it remains as a solid, it is insoluble.

-

This can be performed with a range of solvents to quickly map out the general solubility profile.

Quantitative Solubility Determination: The Gravimetric Method

This is a straightforward and reliable method for determining solubility.

Experimental Workflow:

Caption: Gravimetric method workflow.

Detailed Steps:

-

Preparation of Saturated Solution: Add an excess amount of Methyl 4-ethynyl-3-hydroxybenzoate to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Final Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken.

High-Performance Liquid Chromatography (HPLC) Method

For more precise measurements, especially for low solubilities, an HPLC-based method is recommended.

Experimental Workflow:

Caption: HPLC method for solubility.

Detailed Steps:

-

Calibration Curve: Prepare a series of standard solutions of Methyl 4-ethynyl-3-hydroxybenzoate of known concentrations in a suitable solvent (e.g., acetonitrile or methanol). Inject these standards into the HPLC and create a calibration curve by plotting peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method.

-

Sample Preparation: After equilibration, filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with the mobile phase to bring the concentration within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Determination: Using the calibration curve, determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the solubility of the original saturated solution by multiplying the determined concentration by the dilution factor.

Factors Influencing Solubility

Several factors can influence the solubility of Methyl 4-ethynyl-3-hydroxybenzoate.

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature, as the dissolution process is often endothermic.[2][5]

-

pH: The hydroxyl group on the benzene ring is weakly acidic. In basic solutions, it can be deprotonated to form a phenoxide salt. This ionic form would be significantly more soluble in aqueous media. Therefore, the solubility in aqueous systems will be pH-dependent.

-

Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized, pure sample for accurate solubility determination.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[6]

Conclusion

While direct experimental data on the solubility of Methyl 4-ethynyl-3-hydroxybenzoate is scarce, a thorough understanding of its molecular structure allows for a strong predictive assessment of its solubility profile. It is anticipated to be highly soluble in polar protic and aprotic organic solvents and poorly soluble in nonpolar solvents. For definitive quantitative data, the gravimetric and HPLC-based methods outlined in this guide provide robust and reliable experimental pathways. This document serves as a foundational resource for scientists and researchers, enabling informed solvent selection and providing the necessary protocols for precise solubility determination in their specific applications.

References

- Research and Reviews: Journal of Pharmaceutical Analysis. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.

- Pharmlabs. Factors Influencing the Solubility of Drugs.

- Chem.libretexts.org. Solubility test for Organic Compounds.

- SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- International Journal for Innovative Research in Multidisciplinary Field. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Toronto Scarborough. Solubility. Chemistry Online @ UTSC.

- Sigma-Aldrich. Methyl 4-ethynylbenzoate.

- Lumen Learning. 15.7 Physical Properties of Esters. The Basics of General, Organic, and Biological Chemistry.

- Open Library Publishing Platform. 25.5 Esters – Structure, Properties and Naming. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Wikipedia. Ester.

- Ataman Kimya. METHYL 4-HYDROXYBENZOATE.

- Sigma-Aldrich. Methyl 4-hydroxybenzoate.

Sources

- 1. Ester - Wikipedia [en.wikipedia.org]

- 2. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 3. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 4. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. rroij.com [rroij.com]

- 6. ijnrd.org [ijnrd.org]

The Ascendancy of the Ethynyl Moiety: A Guide to Ethynyl-Substituted Benzoate Derivatives in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the ethynyl group into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting favorable pharmacological and pharmacokinetic properties. When coupled with the versatile benzoate framework, the resulting ethynyl-substituted benzoate derivatives represent a privileged class of compounds with a vast and expanding range of therapeutic applications. This technical guide provides an in-depth overview of this chemical class, designed for professionals in drug discovery and development. We will explore the core synthetic methodologies, delve into the mechanistic underpinnings of their diverse biological activities, analyze critical structure-activity relationships (SAR), and discuss their pharmacokinetic profiles. This document is structured to serve as a practical and authoritative resource, bridging synthetic strategy with therapeutic application.

Introduction: The Strategic Value of the Ethynyl-Benzoate Scaffold

The ethynyl group (–C≡CH) is far more than a simple structural linker. Its rigid, linear geometry can precisely orient pharmacophoric features, while its sp-hybridized carbons and π-electron system can engage in unique, non-covalent interactions within biological targets. Furthermore, the terminal alkyne is a versatile chemical handle for further derivatization via "click" chemistry or other coupling reactions.

The benzoate moiety, a derivative of benzoic acid, is a common feature in both natural products and synthetic drugs.[1] It serves as a robust scaffold that can be readily functionalized at various positions on the aromatic ring, allowing for the fine-tuning of electronic properties, solubility, and target engagement. The combination of these two motifs creates a class of molecules with significant potential to address a wide array of disease targets, from enzymes to receptors, with applications ranging from oncology to neurodegenerative and infectious diseases.

Core Synthesis: The Sonogashira Cross-Coupling Reaction

The paramount method for forging the critical carbon-carbon bond between the benzoate ring (aryl halide) and the ethynyl group (terminal alkyne) is the Sonogashira cross-coupling reaction.[2] This powerful transformation, catalyzed by palladium and co-catalyzed by copper(I), has become indispensable in the synthesis of arylalkynes due to its reliability and functional group tolerance under mild reaction conditions.[2][3][4]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.

-

Palladium Cycle :

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond of the benzoate derivative.

-

Transmetalation : A copper(I)-acetylide species, generated in the copper cycle, transfers the alkyne group to the palladium complex.

-

Reductive Elimination : The final product, the ethynyl-substituted benzoate, is eliminated, regenerating the Pd(0) catalyst.

-

-

Copper Cycle :

-

The Cu(I) salt reacts with the terminal alkyne in the presence of a base to form the key copper(I)-acetylide intermediate, which then participates in the transmetalation step.

-

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

Causality: This protocol outlines a standard, robust procedure. The choice of a Pd(PPh₃)₂Cl₂/CuI system is a classic, well-validated combination.[5] An inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxygen. The amine base (e.g., triethylamine) serves both to neutralize the HX by-product and as a solvent.

Materials:

-

Substituted aryl halide (e.g., methyl 4-iodobenzoate) (1.0 eq)

-

Terminal alkyne (e.g., ethynyltrimethylsilane) (1.2-1.5 eq)

-

Pd(PPh₃)₂Cl₂ (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Anhydrous amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry, nitrogen-flushed Schlenk flask, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add the anhydrous solvent and amine base via syringe.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at room temperature (or with gentle heating, e.g., 40-60 °C, if necessary) and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl to remove copper salts, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthetic Variations and Advancements

-

Copper-Free Sonogashira: To circumvent issues related to the toxicity and homocoupling side-products associated with copper, copper-free protocols have been developed. These often require specific palladium catalysts, such as those with N-heterocyclic carbene (NHC) ligands, which enhance catalytic activity.[3][6]

-

Alternative Catalysts: While palladium is dominant, other transition metals like nickel and gold have been reported to catalyze Sonogashira-type couplings.[2] Heterogeneous catalysts, such as palladium nanoparticles supported on materials like MCM-41, offer advantages in catalyst recovery and reuse.[4]

-

Protecting Groups: For terminal alkynes, the use of a trimethylsilyl (TMS) group is a common strategy to prevent side reactions and facilitate purification.[7][8] The TMS group can be selectively removed under mild conditions post-coupling.[9]

Medicinal Chemistry Applications: A Multifaceted Armamentarium

Ethynyl-substituted benzoate derivatives have demonstrated efficacy across a remarkable spectrum of therapeutic areas, primarily by acting as potent and often selective inhibitors of key enzymes.

Anticancer Activity

This class of compounds shows significant promise in oncology through various mechanisms of action.

-

Enzyme Inhibition: Many derivatives function by targeting enzymes critical for cancer cell proliferation and survival. For instance, substituted benzoin derivatives have shown antiproliferative activity by inhibiting Phosphoinositide 3-kinase α (PI3Kα) and the estrogen receptor alpha (ERα).[10][11] Others have been investigated as inhibitors of Bcl-2, an anti-apoptotic protein often overexpressed in cancers like colorectal cancer.[12][13]

-

DNA Intercalation and Topoisomerase Inhibition: Certain benzoquinoline derivatives, which can be accessed from ethynyl precursors, are known to act as DNA intercalators and potential Topoisomerase II inhibitors, disrupting DNA replication in cancer cells.[14]

-

Tubulin Polymerization Inhibition: Some benzothiazole derivatives, a related heterocyclic scaffold, exhibit potent antitumor activity by inhibiting tubulin polymerization, leading to cell cycle arrest.[15]

Caption: Inhibition of the PI3K/Akt signaling pathway by benzoate derivatives.

Table 1: Selected Anticancer Activities of Benzoate Derivatives

| Compound Class | Target | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 3-Substituted Triazolone-Benzoate Hybrids | - | OVCAR-3 (Ovarian) | 1.320 µM - 3.223 µM (GST Inhibition) | [16][17] |

| Eugenyl Benzoate Derivatives | Bcl-2 | HT29 (Colorectal) | 26.56 µM - 286.81 µM | [12][13] |

| Substituted Benzoin Derivatives | PI3Kα / ERα | HCT-116, MCF-7, T47D | Varies | [10][11] |

| Resorcinolic Benzoate (AMS35BB) | NUR77 | - | Enhances cyclophosphamide effect |[18] |

Antimicrobial and Antitubercular Activity

The unique structural features of these derivatives make them attractive candidates for combating infectious diseases. Recently synthesized 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives have shown potent dual inhibition of Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (ENR), two essential enzymes in bacterial and mycobacterial metabolic pathways.[19]

Table 2: Antitubercular and Antibacterial Activity of Benzoate Derivatives

| Derivative Series | Target | Organism | Activity (MIC) | Reference |

|---|---|---|---|---|

| Hydrazineyl-oxoethyl-benzoates | DHFR / ENR | M. tuberculosis H37Rv | 0.8 - 3.12 µg/mL | [19] |

| Hydrazineyl-oxoethyl-benzoates | DHFR / ENR | E. coli | 0.4 - 3.12 µg/mL | [19] |

| Hydrazineyl-oxoethyl-benzoates | DHFR / ENR | S. aureus | 1.6 - 12.5 µg/mL |[19] |

Enzyme Inhibition in Other Therapeutic Areas

-

Neuroprotection: Soticlestat derivatives, which feature an ethynyl-phenyl core, are potent inhibitors of cholesterol 24-hydroxylase (CYP46A1), a target for treating neurodegenerative diseases.[5]

-

Anti-inflammatory: Certain benzothiazine derivatives, structurally related to benzoates, have shown potential as anti-inflammatory agents by downregulating pro-inflammatory genes like IL-6 and TNF-α.[20]

-

Metabolic Disorders: 4-substituted benzoic acids have been shown to inhibit the biosynthesis of fatty acids and sterols, indicating potential applications in treating hyperlipidemia.[21]

Structure-Activity Relationships (SAR)

Understanding how molecular modifications affect biological activity is crucial for rational drug design. For ethynyl-substituted benzoates, several key SAR trends have emerged.

-

Substituents on the Benzoate Ring: The nature and position of substituents on the phenyl ring are critical. Halogenation (e.g., with chlorine or bromine) can significantly enhance potency, likely by increasing lipophilicity and facilitating interactions within hydrophobic pockets of the target protein.[12][22] The position of substitution can dictate selectivity and activity; for example, hydrogen bond-accepting groups at the meta-position of certain benzoin derivatives were found to be crucial for PI3Kα inhibition.[10]

-

Modifications of the Ethynyl Group: While the terminal alkyne is often a key pharmacophoric feature, its substitution can modulate activity. In the development of CYP46A1 inhibitors, substitution on the phenyl ring attached to the ethynyl moiety showed that a wide range of alkyl and halogenated groups were well-tolerated, leading to highly potent compounds (IC₅₀ < 100 nM).[5]

-

Fusion of Heterocyclic Rings: Fusing heterocyclic rings, such as oxadiazoles or triazoles, to the core benzoate structure can introduce new interaction points, alter conformation, and improve drug-like properties.[16][23]

Caption: Key structure-activity relationship points for the scaffold.

Pharmacokinetic (PK) and ADMET Considerations

The clinical success of any drug candidate depends heavily on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

-

Absorption and Bioavailability: The ethynyl group can influence a molecule's pharmacokinetic properties. Ethinylestradiol (EE), a widely used synthetic estrogen, provides a useful case study. It is rapidly absorbed, but its bioavailability can be highly variable among individuals due to significant first-pass metabolism in the gut wall and liver.[24][25] This highlights the need to carefully assess the metabolic stability of new ethynyl-containing drug candidates.

-

Metabolism: The benzoate ester linkage can be susceptible to hydrolysis by esterase enzymes in the plasma and liver. The ethynyl group itself can be a site of metabolism, although it is often more stable than other unsaturated functionalities.

-

In Silico Prediction: Modern drug development relies heavily on computational tools to predict ADMET properties. For novel benzoate derivatives, in silico analyses of properties like lipophilicity (LogP), aqueous solubility, and potential for drug-likeness are essential early-stage assessments to guide lead optimization.[16][17] For example, QSAR analyses have shown that hydrophobicity (LogP) is a key determinant of the cytotoxic activity of eugenyl benzoate derivatives.[12][13]

Future Perspectives

The field of ethynyl-substituted benzoate derivatives is vibrant and poised for significant growth. Future research will likely focus on several key areas:

-

Target Selectivity: As our understanding of disease biology deepens, the design of derivatives that selectively inhibit specific enzyme isoforms or receptor subtypes will be paramount to minimizing off-target effects and improving safety profiles.

-

Novel Therapeutic Targets: While oncology and infectious diseases have been primary areas of focus, the versatility of this scaffold suggests it could be successfully applied to a wider range of targets, including those in immunology and metabolic diseases.

-

Advanced Drug Delivery: The terminal alkyne handle is perfectly suited for conjugation to targeting moieties, polymers, or nanoparticles, opening avenues for targeted drug delivery systems that can increase efficacy and reduce systemic toxicity.

-

Green Synthesis: The development of more sustainable synthetic methods, such as using heterogeneous catalysts or performing reactions in aqueous media, will continue to be an important goal.[3]

References

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Farina, M., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(11), 19839-19852. [Link]

-

Cross-Coupling of Alkynylsilanes. (n.d.). Gelest Technical Library. [Link]

-

Austin, W. B., et al. (1981). Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. The Journal of Organic Chemistry, 46(11), 2280-2286. [Link]

-

Dissanayake, T. N., & Dudley, G. B. (2022). Synthesis of substituted benzoates using a rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes accessed from 2-pyrones. Tetrahedron Letters, 110, 154133. [Link]

-

Ngbolua, K. N., et al. (2018). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives in the Management of Sickle Cell Disease. Journal of Medicinal Chemistry and Toxicology, 3(1), 1-6. [Link]

-

Hassanzadeh, F., et al. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 15(2), e10217. [Link]

-

Sari, Y., et al. (2023). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Asian Pacific Journal of Cancer Prevention, 24(9), 2973-2982. [Link]

-

Iwasaki, T., et al. (2005). Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols. Chemical & Pharmaceutical Bulletin, 53(4), 375-381. [Link]

-

Back, D. J., & Orme, M. L. (1990). Pharmacokinetics of ethynyloestradiol in humans. Journal of Obstetrics and Gynaecology, 10(S2), S112-S117. [Link]

-

Goldzieher, J. W., et al. (1980). Plasma levels and pharmacokinetics of ethynyl estrogens in various populations. I. Ethynylestradiol. Contraception, 21(1), 1-16. [Link]

-

Zhang, Y., et al. (2026). Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors. Molecules, 31(3), 678. [Link]

-

Sisenwine, S. F., et al. (1983). Human pharmacokinetics of ethynyl estradiol 3-sulfate and 17-sulfate. Contraception, 28(3), 289-298. [Link]

-

Czubatka-Bieńkowska, A., et al. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Molecules, 29(1), 163. [Link]

-

Khan, I., et al. (2013). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Current Topics in Medicinal Chemistry, 13(19), 2445-2459. [Link]

-

Boyarskiy, V. P., et al. (2011). Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Synlett, 2011(16), 2329-2332. [Link]

-

de Morais, S. M., et al. (2025). Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. ACS Omega, 10(16), 19577–19588. [Link]

-

Al-Said, N. H. (2011). Synthesis of substituted phenylene-ethynylene- based conjugated rods. Durham University. [Link]

-

Sabbah, D. A., et al. (2019). Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 15(4), 415-438. [Link]

-

Chou, Y. L., et al. (2003). Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 507-511. [Link]

-

Gampa, V., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Chemistry, 7(4), 118. [Link]

-

Amin, A., et al. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(14), 1648-1662. [Link]

-

Sabbah, D. A., et al. (2019). Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 15(4), 415-438. [Link]

-

Sari, Y., et al. (2023). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Asian Pacific Journal of Cancer Prevention, 24(9), 2973-2982. [Link]

-

Creasy, G. W., et al. (2015). Pharmacokinetic overview of ethinyl estradiol dose and bioavailability using two transdermal contraceptive systems and a standard combined oral contraceptive. International Journal of Clinical Pharmacology and Therapeutics, 53(7), 564-573. [Link]

-

Guler, M. T., et al. (2026). 3-Substituted Triazolone-Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies. Drug Development Research, 87(1), e70222. [Link]

-

Acar, Ç., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][6]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]

-

Almalki, A. S. A., et al. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. PLoS One, 20(5), e0323702. [Link]

-

Kirman, C. R., et al. (2018). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Food and Chemical Toxicology, 118, 573-586. [Link]

-

Guler, M. T., et al. (2026). 3-Substituted Triazolone–Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies. Drug Development Research, 87(1). [Link]

-

Yurttaş, L., et al. (2020). New Chalcone Derivative, Ethyl 2-(4-(3-(benzo[b]thiophen-2yl)acryloyl)phenoxy)acetate: Synthesis, Characterization, DFT Study, Enzyme Inhibition Activities and Docking Study. Journal of Biomolecular Structure and Dynamics, 38(13), 3893-3904. [Link]

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of substituted phenylene-ethynylene- based conjugated rods - Durham e-Theses [etheses.dur.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. 3-Substituted Triazolone-Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 21. Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chemisgroup.us [chemisgroup.us]

- 24. Pharmacokinetics of ethynyloestradiol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Plasma levels and pharmacokinetics of ethynyl estrogens in various populations. I. Ethynylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Methyl 4-ethynyl-3-hydroxybenzoate in Kinase Inhibitor Design

[1]

Executive Summary

Methyl 4-ethynyl-3-hydroxybenzoate represents a high-value "privileged scaffold" in medicinal chemistry, specifically for the rational design of Type I and Type II kinase inhibitors.[1] Its structural utility lies in its trisubstituted benzene core, which offers orthogonal vectors for chemical elaboration:

-

3-Hydroxy Group: A critical hydrogen bond donor/acceptor for the kinase hinge region (mimicking the adenine N1/N6 interaction).[1]

-

4-Ethynyl Group: A rigid "molecular rod" that facilitates penetration into the hydrophobic back-pocket or serves as a vector for "click" chemistry (CuAAC) to generate bi-dentate ligands.[1]

-

Methyl Ester: A modifiable handle for solvent-exposed tail extension, essential for tuning ADME properties.[1]

This guide outlines the synthetic access, pharmacophore mapping, and application of this building block in drug discovery.

Part 1: Structural Rationale & Pharmacophore Mapping[1][2]

The "Hinge-Gatekeeper" Vector

In the context of ATP-competitive inhibition, the 3-hydroxy-4-ethynyl motif provides a distinct binding geometry.[1] The phenolic hydroxyl group (position 3) is positioned to form a hydrogen bond with the backbone carbonyl or amide nitrogen of the kinase hinge region (e.g., Met790 in EGFR or Thr315 in Abl, depending on alignment).

Simultaneously, the 4-ethynyl moiety acts as a rigid spacer.[1] Unlike flexible alkyl chains, the alkyne bond holds substituents at a defined distance (~4.2 Å for the triple bond + linker), allowing the molecule to bypass bulky "gatekeeper" residues (like T790M) or extend into the hydrophobic pocket II.

Visualization: Pharmacophore Interaction

The following diagram illustrates the theoretical binding mode of a Methyl 4-ethynyl-3-hydroxybenzoate derivative within a generic kinase ATP-binding pocket.

Figure 1: Pharmacophore map showing the orthogonal interactions of the trisubstituted benzoate scaffold within the ATP binding cleft.[2]

Part 2: Synthetic Access & Scalability[1]

The synthesis of Methyl 4-ethynyl-3-hydroxybenzoate requires careful orchestration to prevent catalyst poisoning by the free phenol during the Sonogashira coupling.[1] While direct coupling is possible, the "Protection-Coupling-Deprotection" strategy is the industry standard for high-yield (>85%) scale-up.[1]

Synthetic Workflow (DOT Diagram)

Figure 2: Robust synthetic pathway utilizing MOM-protection to ensure efficient Palladium catalysis.

Detailed Protocol: Optimized Sonogashira Coupling

Note: This protocol assumes the 3-hydroxyl group has been protected as a Methoxymethyl (MOM) ether to prevent copper-phenoxide formation, which dampens the catalytic cycle.[1]

Reagents:

-

Substrate: Methyl 4-bromo-3-(methoxymethoxy)benzoate (1.0 eq)[1]

-

Alkyne: Trimethylsilylacetylene (TMSA) (1.5 eq)[1]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3-5 mol%)[1]

-

Co-catalyst: Copper(I) Iodide [CuI] (2 mol%)[1]

-

Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio)[1]

Step-by-Step Methodology:

-

Degassing (Critical): Charge a flame-dried Schlenk flask with the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with Argon three times.[1] Oxygen is the primary cause of homocoupling (Glaser coupling) side products.[1]

-

Solvent Addition: Add degassed THF and TEA via syringe. The solution should turn yellow/brown.[1]

-

Alkyne Addition: Add TMS-acetylene dropwise via syringe at Room Temperature (RT).[1]

-

Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc).[1] The formation of a fluorescent spot usually indicates the product.

-

Workup: Filter the suspension through a pad of Celite to remove Pd/Cu salts. Wash the pad with EtOAc.[1] Concentrate the filtrate.

-

Purification: Flash column chromatography (SiO₂).[1]

-

Deprotection (One-Pot): Dissolve the purified TMS-intermediate in MeOH. Add catalytic HCl (or K₂CO₃ if only removing TMS).[1] Stir at RT for 1 hour to yield the final Methyl 4-ethynyl-3-hydroxybenzoate .

Data Validation Table:

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | >98% | HPLC (254 nm) |

| 1H NMR (DMSO-d6) | δ 10.5 (s, 1H, OH), 4.3 (s, 1H, C≡CH) | Varian 400 MHz |

| Yield (3 steps) | 75 - 85% | Gravimetric |

Part 3: Functionalization & Application Strategies

Once synthesized, the building block serves as a divergence point.[2] The ester and the alkyne can be manipulated independently.

Strategy A: The "Click" Inhibitor

The terminal alkyne is a prime substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

-

Workflow: React the building block with a library of azides. The resulting triazole ring mimics the adenine purine system, while the 3-OH provides additional binding affinity.[1]

Strategy B: Sonogashira Extension (Gatekeeper Targeting)

For kinases with large hydrophobic back pockets (e.g., p38 MAP kinase or VEGFR), the terminal alkyne can be coupled with a second aryl halide.[2]

-

Mechanism: This creates an internal alkyne (tolan derivative).[1] The linear geometry pushes the second aryl ring deep into the selectivity pocket.

-

Reference: Similar to the structural logic used in Ponatinib (though Ponatinib uses an amide linker, the alkyne spacer concept is identical for spanning the gatekeeper) [1].

Strategy C: Heterocycle Formation (Indazoles/Benzofurans)

The proximity of the 3-OH and 4-alkyne allows for cyclization to form benzofurans or, if the OH is converted to an amine, indazoles.[1]

-

Reaction: Gold(I) or Palladium(II) catalyzed cyclization.[1]

-

Result: Fused bicyclic cores that are classic kinase scaffolds (e.g., Indazole is the core of Axitinib ).

References

-

Huang, W. S., et al. (2010).[2] "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-BCR-ABL kinase inhibitor that overcomes the T315I mutation."[1] Journal of Medicinal Chemistry, 53(12), 4701–4719.[2] Link

-

Sonogashira, K. (2002).[1] "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides."[1] Journal of Organometallic Chemistry, 653(1-2), 46–49.[1][2] Link

-

Lombardo, L. J., et al. (2004).[2] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.[2] Link

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 107(3), 874–922.[2][4] Link[1]

Literature review of Methyl 4-ethynyl-3-hydroxybenzoate synthesis pathways

This guide details the synthesis of Methyl 4-ethynyl-3-hydroxybenzoate , a critical scaffold in the development of tyrosine kinase inhibitors (e.g., EGFR inhibitors). The pathway focuses on a high-fidelity route: regioselective iodination of methyl 3-hydroxybenzoate followed by Sonogashira cross-coupling and desilylation.

Executive Summary

Methyl 4-ethynyl-3-hydroxybenzoate is a functionalized aromatic building block used primarily in the synthesis of heterobicyclic drugs. Its core value lies in the orthogonal reactivity of its functional groups: a phenol (C3-OH) for etherification, an ester (C1-COOMe) for amidation/cyclization, and a terminal alkyne (C4-CCH) for "click" chemistry or coupling.

This guide outlines a scalable 3-step synthesis starting from commercially available Methyl 3-hydroxybenzoate. The critical technical challenge addressed here is the regiocontrol of iodination at the C4 position (ortho to the hydroxyl) rather than the thermodynamically favored C6 position (para to the hydroxyl).

Target Molecule Profile

| Property | Detail |

| IUPAC Name | Methyl 4-ethynyl-3-hydroxybenzoate |

| CAS Number | N/A (Precursor CAS: 157942-12-6 for Iodo-analog) |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| Key Precursor | Methyl 4-iodo-3-hydroxybenzoate |

Strategic Retrosynthesis

The synthesis is best approached via a Sonogashira disconnection at the C4-alkyne bond. The requisite aryl iodide must be prepared via electrophilic aromatic substitution (EAS), where the directing power of the C3-hydroxyl group is leveraged to install iodine at C4.

Figure 1: Retrosynthetic analysis showing the disconnection strategy.

Detailed Synthesis Protocol

Stage 1: Regioselective Iodination

Objective: Install an iodine atom at the C4 position. Challenge: The C3-hydroxyl group directs ortho (C2, C4) and para (C6). C6 is sterically less hindered and often favored. To favor C4 (ortho-iodination), we utilize N-Iodosuccinimide (NIS) in a polar aprotic solvent, often with mild acid catalysis which can enhance ortho-selectivity via hydrogen bonding mechanisms.

-

Reagents: Methyl 3-hydroxybenzoate (1.0 equiv), NIS (1.1 equiv), p-TsOH (0.1 equiv) or TFA.

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions: 0°C to Room Temperature (RT), 4–12 hours.

Protocol:

-

Dissolve Methyl 3-hydroxybenzoate (10 g, 65.7 mmol) in MeCN (100 mL).

-

Cool the solution to 0°C.

-

Add p-Toluenesulfonic acid (p-TsOH) (1.1 g, 6.5 mmol).

-

Add N-Iodosuccinimide (NIS) (16.2 g, 72.0 mmol) portion-wise over 30 minutes. Note: Slow addition prevents di-iodination.

-

Allow to warm to RT and stir for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Pour mixture into saturated Na₂S₂O₃ (aq) to reduce unreacted iodine (color change from brown to yellow/clear).

-

Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or perform column chromatography to separate the C4-iodo isomer (major) from the C6-iodo isomer (minor).

Stage 2: Sonogashira Cross-Coupling

Objective: Install the ethynyl group using Trimethylsilylacetylene (TMSA). Mechanism: Pd(0)/Cu(I) catalytic cycle.[3] The free phenol can be tolerated, but care must be taken to avoid formation of copper phenoxides which can poison the catalyst.

-

Reagents: Methyl 4-iodo-3-hydroxybenzoate (1.0 equiv), TMS-Acetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%), Et₃N (3.0 equiv).

-

Solvent: THF or DMF (degassed).

-

Conditions: Inert atmosphere (Ar/N₂), RT to 50°C, 4–8 hours.

Protocol:

-

Charge a flame-dried flask with Methyl 4-iodo-3-hydroxybenzoate (5.0 g, 18.0 mmol), Pd(PPh₃)₂Cl₂ (380 mg, 0.54 mmol), and CuI (70 mg, 0.36 mmol).

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed THF (50 mL) and Et₃N (7.5 mL, 54 mmol).

-

Add Trimethylsilylacetylene (3.0 mL, 21.6 mmol) dropwise via syringe.

-

Stir at RT.[4][5][6] If reaction is sluggish, heat to 45°C. The solution will darken as Pd(0) forms.

-

Workup: Filter through a pad of Celite to remove Pd/Cu residues. Wash with EtOAc.

-

Concentrate filtrate and purify via flash chromatography (SiO₂, Hexane:EtOAc 9:1).

Stage 3: Desilylation

Objective: Remove the TMS protecting group to reveal the terminal alkyne. Reagents: Potassium Carbonate (K₂CO₃) or TBAF. Mild basic methanolysis is preferred to avoid ester hydrolysis.

Protocol:

-

Dissolve the TMS-intermediate (4.0 g, 16.1 mmol) in Methanol (40 mL).

-

Add K₂CO₃ (1.1 g, 8.0 mmol, 0.5 equiv).

-

Stir at RT for 30–60 minutes. Monitor by TLC (product is more polar than starting material).

-

Workup: Neutralize with dilute HCl (1M) or saturated NH₄Cl to pH 7. Caution: Do not over-acidify to avoid ester hydrolysis.

-

Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

-

Final Purification: Recrystallization from Hexanes/EtOAc.

Reaction Pathway Visualization

Figure 2: Forward synthesis workflow with reagents and expected yields.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Optimal Range | Impact of Deviation |

| Iodination Temperature | 0°C → 25°C | >30°C: Increases formation of di-iodo and C6-iodo byproducts. |

| Pd Catalyst Load | 2–5 mol% | <1%: Incomplete conversion. >5%: Difficult purification; heavy metal contamination. |

| Oxygen Level (Step 2) | < 10 ppm | Oxygen causes Glaser homocoupling of the alkyne (dimerization), reducing yield. |

| Base Strength (Step 3) | Weak (K₂CO₃) | Strong bases (NaOH/KOH) will hydrolyze the methyl ester to the carboxylic acid. |

Troubleshooting Guide

-

Problem: Low yield in Sonogashira coupling.

-

Problem: Mixture of isomers in Step 1.

-

Solution: If recrystallization fails, use flash column chromatography. The C4-iodo isomer (ortho to OH) usually elutes differently than the C6-iodo isomer due to the "ortho effect" on polarity (hydrogen bonding between OH and I).

-

References

-

Regioselective Iodination of Phenols

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link

-

-

Sonogashira Coupling Protocols

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

-

Synthesis of Methyl 4-iodo-3-hydroxybenzoate

- Deprotection of TMS-Alkynes: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for K2CO3/MeOH cleavage).

Sources

- 1. METHYL-4-IODO-3-HYDROXY BENZOATE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. METHYL 3-IODO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate | 478169-68-5 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 4-ethynylbenzoate | C10H8O2 | CID 640163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fao.org [fao.org]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. prepchem.com [prepchem.com]

Methodological & Application

Procedure for converting Methyl 4-ethynyl-3-hydroxybenzoate to Erlotinib

Executive Summary & Critical Route Analysis

The "Precursor Paradox"

The request specifies Methyl 4-ethynyl-3-hydroxybenzoate as the starting material.[1] As a Senior Application Scientist, it is my duty to validate the chemical logic before proceeding.

Critical Feasibility Note:

Methyl 4-ethynyl-3-hydroxybenzoate (CAS 1391077-68-1) is structurally incompatible with the efficient synthesis of Erlotinib (

-

Topology Mismatch: Erlotinib requires a 6,7-disubstituted quinazoline core. The requested precursor is 1,3,4-substituted.[2]

-

Functional Group Mismatch: The ethynyl group in Erlotinib is located on the aniline side chain (3-ethynylaniline), not the benzoate core. Introducing the ethynyl group on the benzoate core (position 4) would block the formation of the critical 4-aminoquinazoline linkage.

The Corrected Industrial Strategy

To ensure this guide provides actionable, high-value scientific data, this protocol details the Standard Industrial Synthesis of Erlotinib. This route is chemically validated, scalable, and aligns with FDA-approved CMC (Chemistry, Manufacturing, and Controls) strategies.

Validated Precursors:

-

Core Synthesis: Starts from Methyl 3,4-dihydroxybenzoate (to build the 6,7-bis(2-methoxyethoxy)quinazolin-4-one skeleton).

-

Side Chain: 3-Ethynylaniline (coupled in the final step).[3]

Chemical Reaction Workflow (Graphviz)

The following diagram illustrates the corrected, step-by-step industrial pathway from Methyl 3,4-dihydroxybenzoate to Erlotinib HCl.

Caption: Validated 6-step industrial synthesis pathway for Erlotinib HCl starting from Methyl 3,4-dihydroxybenzoate.

Detailed Experimental Protocols

Phase 1: Construction of the Quinazoline Core

Step 1: O-Alkylation (Etherification)

This step installs the characteristic "tails" of the quinazoline core.

-

Reagents: Methyl 3,4-dihydroxybenzoate (1.0 eq), 1-bromo-2-methoxyethane (2.5 eq),

(3.0 eq). -

Solvent: DMF (Dimethylformamide).[4]

-

Procedure:

-

Charge DMF and Methyl 3,4-dihydroxybenzoate into a reactor under

. -

Add

and heat to 60°C. -

Add 1-bromo-2-methoxyethane dropwise over 1 hour.

-

Heat to 80-100°C for 4 hours. Monitor by TLC/HPLC.

-

Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine.[5][6]

-

Yield Target: >90%.

-

Step 2: Regioselective Nitration

-

Reagents:

(65%, 1.5 eq), Acetic Acid (solvent). -

Procedure:

-

Dissolve the Step 1 intermediate in Acetic Acid.

-

Cool to 0-5°C (Critical: Exothermic).

-

Add

dropwise, maintaining temperature <10°C. -

Stir at room temperature for 2 hours.

-

Workup: Pour into ice water. The product precipitates as a yellow solid. Filter and dry.[5][7][8]

-

Mechanistic Insight: The ether groups activate the ring, directing the nitro group to the ortho position (C2), which is essential for forming the quinazoline nitrogen ring later.

-

Step 3: Nitro Reduction[3]

-

Reagents: Ammonium Formate (5.0 eq), 10% Pd/C (5 wt%), Methanol/THF.

-

Note: We use catalytic transfer hydrogenation (CTH) instead of

gas for better safety profile in lab-scale applications. -

Procedure:

Step 4: Cyclization to Quinazolinone

-

Reagents: Formamide (Excess), Ammonium Formate (cat).

-

Procedure:

-

Mix the Step 3 amine with Formamide (5-10 volumes).

-

Heat to 160-170°C for 6 hours.

-

Critical Control: High temperature is required to drive the condensation and subsequent dehydration.

-

Workup: Cool to room temperature. Add water. The quinazolinone precipitates.[6] Filter and wash with water/acetone.

-

Step 5: Chlorination (Activation)

-

Reagents:

(Phosphoryl chloride, 5-10 eq), DMF (cat). -

Procedure:

-

Suspend Step 4 quinazolinone in

. -

Add catalytic DMF (activates the Vilsmeier-Haack reagent in situ).

-

Reflux (105°C) for 3-5 hours until solution clears.

-

Workup (Hazardous): Distill off excess

. Slowly pour residue into crushed ice/ammonia solution (maintain pH > 7 to avoid hydrolysis). -

Product: 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.[2][4][11][12][13] Store under

in freezer (moisture sensitive).

-

Phase 2: Coupling (The API Formation)

Step 6: Nucleophilic Aromatic Substitution (

)

This is the convergent step where the "Head" (Quinazoline) meets the "Tail" (3-Ethynylaniline).

-

Reagents:

-

4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq)[12]

-

3-Ethynylaniline (1.1 eq)

-

Solvent: Isopropanol (IPA) or 2-Butanol.

-

-

Procedure:

-

Dissolve the chloro-quinazoline in IPA.

-

Reflux (82°C) for 3-4 hours.

-

Observation: The product (Erlotinib HCl) is less soluble than the starting materials and will precipitate as the reaction proceeds.

-

Workup: Cool to 0-5°C. Filter the white/off-white solid.

-

Purification: Wash the cake with cold IPA and Acetone.

-